molecular formula C11H17Br2NO B4278964 (2,2-Dibromo-1-methylcyclopropyl)(4-methylpiperidin-1-yl)methanone

(2,2-Dibromo-1-methylcyclopropyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B4278964
M. Wt: 339.07 g/mol
InChI Key: NSYCQJZRPMXSPE-UHFFFAOYSA-N
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Description

(2,2-Dibromo-1-methylcyclopropyl)(4-methylpiperidin-1-yl)methanone is an organic compound characterized by its unique structure, which includes a dibromo-substituted cyclopropyl group attached to a piperidine ring

Properties

IUPAC Name

(2,2-dibromo-1-methylcyclopropyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Br2NO/c1-8-3-5-14(6-4-8)9(15)10(2)7-11(10,12)13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYCQJZRPMXSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2(CC2(Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dibromo-1-methylcyclopropyl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of 2,2-dibromo-1-methylcyclopropane with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibromo-1-methylcyclopropyl)(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The dibromo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce hydrocarbons or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2,2-Dibromo-1-methylcyclopropyl)(4-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dibromo-1-methylcyclopropyl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The dibromo-substituted cyclopropyl group is known to participate in various chemical reactions, which can influence the compound’s biological activity. The piperidine ring may interact with receptors or enzymes, modulating their function and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: An organobromine compound with similar dibromo functionality.

    1,2-Dibromopropane: Another dibromo-substituted compound with a different carbon backbone.

    (2,2-Dibromo-1-methylcyclopropyl)benzene: A compound with a similar cyclopropyl group but attached to a benzene ring.

Uniqueness

(2,2-Dibromo-1-methylcyclopropyl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of both a dibromo-substituted cyclopropyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dibromo-1-methylcyclopropyl)(4-methylpiperidin-1-yl)methanone
Reactant of Route 2
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(2,2-Dibromo-1-methylcyclopropyl)(4-methylpiperidin-1-yl)methanone

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